4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a chloro, methoxy, and sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The benzene ring undergoes nitration followed by reduction to introduce an amine group.
Sulfonamide Formation: The final step involves the reaction of the amine with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while substitution of the chloro group could yield a variety of substituted benzene derivatives.
Scientific Research Applications
4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methoxybenzenesulfonamide: Similar structure but lacks the isopropylphenyl group.
3-methoxy-4-nitrobenzenesulfonamide: Contains a nitro group instead of a chloro group.
N-(2-isopropylphenyl)-4-methoxybenzenesulfonamide: Similar but with different substitution patterns on the benzene ring.
Uniqueness
4-chloro-3-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-3-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-11(2)13-6-4-5-7-15(13)18-22(19,20)12-8-9-14(17)16(10-12)21-3/h4-11,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIBXXOJBRSPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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